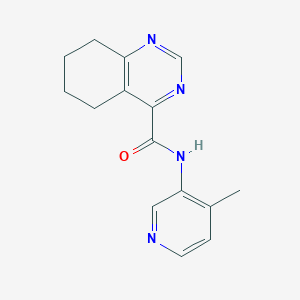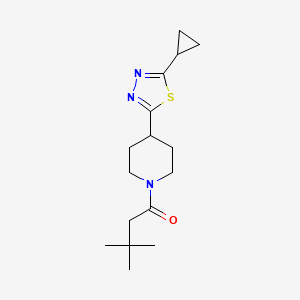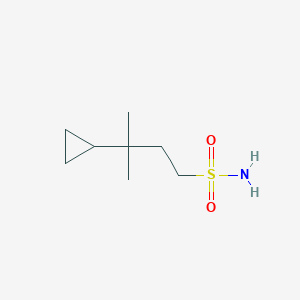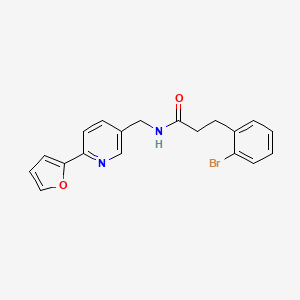![molecular formula C10H7F3N2O2 B2924590 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol CAS No. 1550662-56-0](/img/structure/B2924590.png)
2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol, commonly known as MTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenolic compounds and has been found to exhibit a range of biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTP.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Researchers have developed heteroleptic iridium(III) complexes using derivatives of 1,3,4-oxadiazol-2-yl)phenol as ancillary ligands, showing significant potential in the field of organic light-emitting diodes (OLEDs). These complexes, including modifications with trifluoromethylphenyl groups, exhibit high photoluminescence quantum efficiency yields and superior OLED performance with low efficiency roll-off, which is crucial for maintaining high efficiency at high luminance levels (Yi Jin et al., 2014).
Antibacterial Properties
Certain derivatives of 1,2,5-oxadiazol-3-yl)phenol have been synthesized and shown to possess notable antibacterial activities. Schiff base compounds prepared from these derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as novel antimicrobial agents (A. Kakanejadifard et al., 2013).
Fluoride Chemosensors
Researchers have reported the synthesis of novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, demonstrating their utility as selective and colorimetric fluoride chemosensors. These compounds show distinct color changes upon fluoride ion addition, indicating their potential in environmental and health-related fluoride detection (Jiantao Ma et al., 2013).
Antioxidant Activity
Newly synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols have been evaluated for their antioxidant properties using DPPH and ferric reducing antioxidant power (FRAP) assays. Some compounds demonstrated significant free-radical scavenging ability, suggesting their application as antioxidants in various fields (R. M. Shakir et al., 2014).
Photoluminescence and Electroluminescence
The use of 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands in the synthesis of iridium(iii) complexes has been explored, with findings indicating that these complexes emit green and orange lights. Such materials are promising for applications in OLEDs, exhibiting high electron mobility and efficiency with mild efficiency roll-off (Yi-Ming Jing et al., 2017).
Propriétés
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-3-2-4-6(7(5)16)8-14-9(15-17-8)10(11,12)13/h2-4,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYYNMBLVSOYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)

![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)



![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

